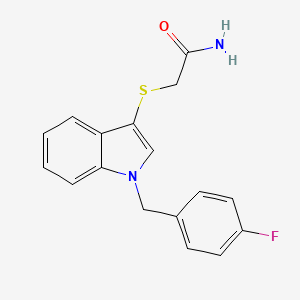

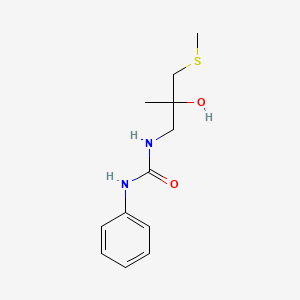

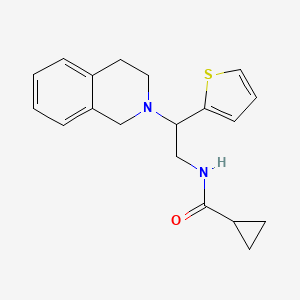

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14N2O4S and its molecular weight is 366.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemosensors for Cyanide Anions

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, along with other coumarin benzothiazole derivatives, has been researched for its application as chemosensors for cyanide anions. These compounds have demonstrated the ability to recognize cyanide ions through a Michael addition reaction. Specifically, certain derivatives exhibit a color change from yellow to colorless upon cyanide detection, which can be observed with the naked eye, indicating their potential as effective chemosensors for environmental and safety applications (Wang et al., 2015).

Synthesis of Novel Compounds

The compound has also been involved in the synthesis of novel molecules through cycloaddition reactions, producing derivatives with potential medicinal applications. One study reported the generation of new compounds through the 1,3-dipolar cycloaddition reaction, which yielded derivatives with moderate yields and characterized structures. These synthesized compounds were further evaluated for their potential in various biological activities, highlighting the versatility of this compound in facilitating the production of new therapeutic agents (Zeng et al., 2018).

Near-IR Harvesting Dyes

Research into the molecular design of near-infrared (NIR) harvesting dyes has included the use of benzothiazole derivatives for the development of organic sensitizers with wide absorption bands in the red/NIR region. These sensitizers have shown promise for applications in solid-state dye-sensitized solar cells (SS-DSSCs), demonstrating the compound's potential in renewable energy technologies (Kim et al., 2010).

Antimicrobial Activity

There has been interest in the antimicrobial properties of derivatives of this compound. Studies have synthesized and evaluated various derivatives for their antimicrobial efficacy, contributing to the search for new antimicrobial agents that can combat resistant strains of bacteria and fungi. This research indicates the potential of these compounds in addressing public health challenges related to microbial infections (Badne et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves the condensation of 6-methoxy-3-methyl-1,3-benzothiazol-2-amine with 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid followed by the addition of an appropriate coupling agent to form the final product.", "Starting Materials": [ "6-methoxy-3-methyl-1,3-benzothiazol-2-amine", "4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 6-methoxy-3-methyl-1,3-benzothiazol-2-amine and 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, DCC).", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure." ] } | |

CAS番号 |

681234-12-8 |

分子式 |

C19H14N2O4S |

分子量 |

366.39 |

IUPAC名 |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3 |

InChIキー |

SHNZIIINTUARCR-FMQUCBEESA-N |

SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2593735.png)

![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)

![1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID, Mixture of diastereomers](/img/structure/B2593749.png)

![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)